molecular formula C11H11NS B1320478 (3-Thien-2-ylphenyl)methylamine CAS No. 859850-86-5

(3-Thien-2-ylphenyl)methylamine

Cat. No.: B1320478
CAS No.: 859850-86-5
M. Wt: 189.28 g/mol
InChI Key: PZXHYHVAVDOMOR-UHFFFAOYSA-N
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Description

(3-Thien-2-ylphenyl)methylamine: is an organic compound with the molecular formula C11H11NS and a molecular weight of 189.28 g/mol . It is a specialty product often used in proteomics research applications . The compound consists of a phenyl ring substituted with a thiophene ring and a methylamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Thien-2-ylphenyl)methylamine typically involves the reaction of a thiophene derivative with a benzylamine derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling . These reactions often require:

    Catalysts: Palladium-based catalysts

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Reagents: Boronic acids or stannanes

    Conditions: Elevated temperatures (80-120°C) and inert atmosphere (nitrogen or argon)

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Thien-2-ylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of the corresponding amine derivatives

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

(3-Thien-2-ylphenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Thien-2-ylphenyl)methylamine is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its biological activity .

Comparison with Similar Compounds

  • (3-Thien-2-ylphenyl)methanol
  • (3-Thien-2-ylphenyl)acetic acid
  • (3-Thien-2-ylphenyl)ethanamine

Comparison: (3-Thien-2-ylphenyl)methylamine is unique due to the presence of the methylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, (3-Thien-2-ylphenyl)methanol has a hydroxyl group instead of an amine, leading to different reactivity in oxidation and substitution reactions .

Properties

IUPAC Name

(3-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXHYHVAVDOMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594529
Record name 1-[3-(Thiophen-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-86-5
Record name 3-(2-Thienyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859850-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Thiophen-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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